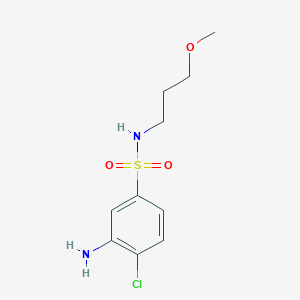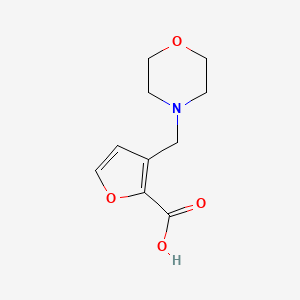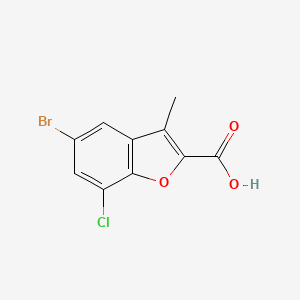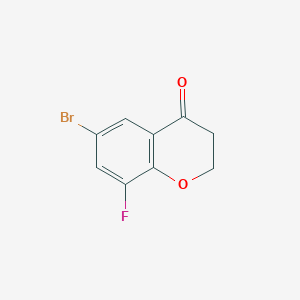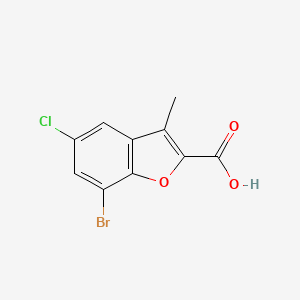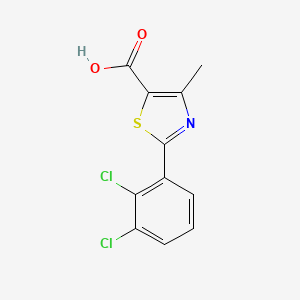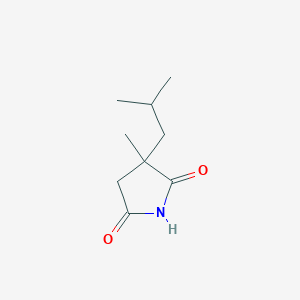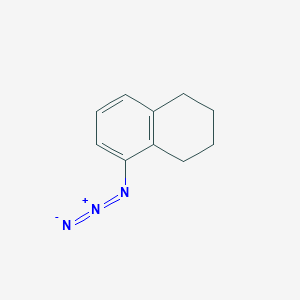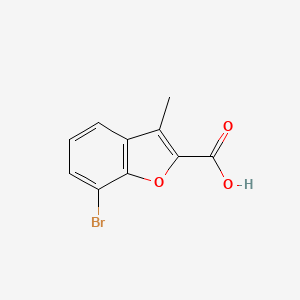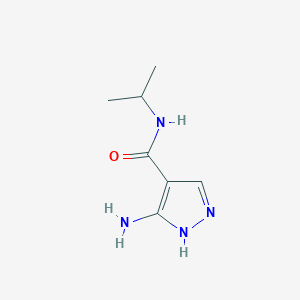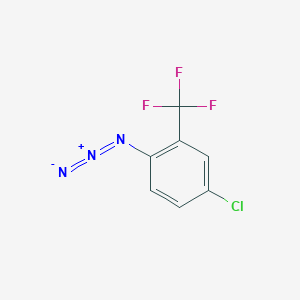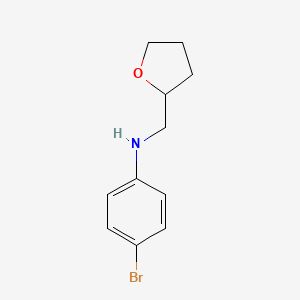
4-bromo-N-(oxolan-2-ylmethyl)aniline
Overview
Description
4-bromo-N-(oxolan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H14BrNO . It is used in various research and development applications .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Bromoaniline, involves the reaction of acetyl chloride-protected aniline with bromine . Another method involves the coupling of aryl bromides with ammonia under the catalysis of CuI/4-hydroxy-l-proline .Molecular Structure Analysis
The molecular structure of 4-bromo-N-(oxolan-2-ylmethyl)aniline consists of a bromine atom substituted on an aniline molecule . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-N-(oxolan-2-ylmethyl)aniline, such as its melting point, boiling point, and density, can be found in chemical databases .Scientific Research Applications
Facile Synthesis and Crystal Structures
Researchers have synthesized brominated oligomers like those derived from N-phenyl-m-aniline for their structural and electronic properties. The study by Ito et al. (2002) revealed the facile synthesis of dimer and trimer versions of these oligomers, showcasing their potential in forming helical structures due to their U-shaped configuration. This structural feature might be useful in designing novel materials with specific optical or electronic characteristics (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).
Corrosion Inhibition
Daoud et al. (2014) synthesized a thiophene Schiff base, demonstrating its efficacy as a corrosion inhibitor for mild steel in acidic solutions. This highlights the potential of brominated aniline derivatives in protecting metals against corrosion, which is crucial for industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Catalytic Activity in Chemical Reactions
Bhunia et al. (2017) explored the use of N,N'-Bisoxalamides in enhancing the catalytic activity of Cu-catalyzed coupling reactions. This work demonstrates the role of brominated aniline derivatives in facilitating chemical transformations, offering a pathway to more efficient and selective synthesis processes (Bhunia, Kumar, & Ma, 2017).
Polymer Technology and Fluorescent Properties
Polyurethane cationomers incorporating anil groups have been synthesized for their unique fluorescent properties. The study by Buruianǎ et al. (2005) on Schiff bases, including brominated aniline derivatives, revealed their potential in creating polymeric films with photochromic mechanisms. This suggests applications in optical devices or sensors due to their fluorescence upon excitation (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Sensing Applications
Babgi and Alzahrani (2016) reported the synthesis of (4-substituted-phenyl)-pyren-1-ylmethylene-amine derivatives, demonstrating their utility as sensors capable of distinguishing between weak and strong acids based on spectroscopic changes. This underscores the role of brominated aniline compounds in developing sensitive and selective chemical sensors (Babgi & Alzahrani, 2016).
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-(oxolan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h3-6,11,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAFMXUEHRLQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(oxolan-2-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



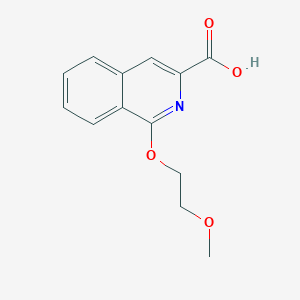
![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)
